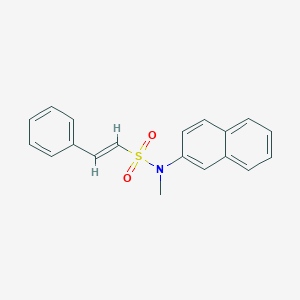

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-20(19-12-11-17-9-5-6-10-18(17)15-19)23(21,22)14-13-16-7-3-2-4-8-16/h2-15H,1H3/b14-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXYQKMYQSEYPS-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide typically involves the reaction of naphthalen-2-amine with phenylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Two closely related sulfonamide derivatives, 2g and 2h (), serve as key comparators:

Key Observations :

- Structural Differences : The target compound lacks the piperidinyloxy (TEMPO) and bis-sulfonamide groups present in 2g and 2h. Its simpler structure may enhance solubility but reduce steric hindrance compared to 2g/2h.

- Synthetic Routes : All compounds utilize vinyl aromatic precursors (e.g., 2-vinylnaphthalene for 2g). The target compound’s synthesis likely involves sulfonylation of an ethene intermediate, whereas 2g/2h require additional steps to incorporate TEMPO and bis-sulfonamide groups .

Functional and Spectroscopic Comparisons

NMR Spectroscopy

- Target Compound : Expected ¹H NMR peaks include aromatic protons (naphthalene and phenyl: δ 7.0–8.5 ppm), methyl group (N–CH₃: δ ~2.8–3.2 ppm), and ethenesulfonamide protons (trans-coupled olefinic protons: δ ~6.0–7.0 ppm).

- Compound 2g/2h : Exhibit distinct peaks for TEMPO (δ ~1.0–1.5 ppm, methyl groups) and bis-sulfonamide protons (δ ~3.5–4.5 ppm, CH₂ groups) .

IR Spectroscopy

- Sulfonamide Stretches : All compounds show S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹). The target compound’s IR spectrum may lack the TEMPO-related C–O stretches (~1100 cm⁻¹) present in 2g/2h .

Mass Spectrometry

Crystallographic and Structural Validation

Key considerations include:

Biological Activity

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of naphthalene derivatives with phenyl ethenesulfonamide under controlled conditions. The compound's structure includes a naphthalene ring system, a phenyl group, and a sulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance cholinergic signaling, potentially alleviating cognitive decline.

- Receptor Binding : It is suggested that the compound can bind to various receptors, altering their activity and leading to diverse biological effects. This interaction is crucial for its potential therapeutic applications in treating diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| T47D | 37 | Induction of apoptosis |

| HCT116 | 49 | Cell cycle arrest at G2/M phase |

| SNU398 | 44 | Inhibition of tubulin polymerization |

These findings indicate that the compound not only inhibits cell growth but also induces programmed cell death through apoptosis pathways.

Antiviral Activity

The antiviral properties of this compound were evaluated against several viruses, including coronaviruses and flaviviruses. The results indicated:

| Virus Type | EC50 (µM) | Selectivity Index |

|---|---|---|

| Human Coronavirus | 67.74 | >6.28 |

| Dengue Virus | >100 | N/A |

| Pseudotyped HIV-1 | 95.76 | >3.2 |

The selectivity index suggests that the compound has a favorable safety profile with lower cytotoxicity compared to its antiviral efficacy.

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective potential of this compound through its inhibition of AChE and BuChE, leading to increased acetylcholine levels in neuronal cultures. This effect was associated with improved cognitive function in animal models of Alzheimer's disease.

- Apoptosis Induction in Cancer Cells : Another investigation reported that the compound triggered apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell cycle progression, demonstrating its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves coupling a naphthalen-2-amine derivative with a sulfonating agent (e.g., chlorosulfonic acid) followed by alkylation or Michael addition to introduce the phenylethene group. Key steps include:

- Temperature control : Maintaining 0–5°C during sulfonation to prevent side reactions.

- Catalyst selection : Using triethylamine or DMAP to enhance nucleophilic substitution efficiency.

- Stereochemical control : Employing E-selective Wittig or Horner–Wadsworth–Emmons reactions for the ethenesulfonamide moiety .

- Validation : Monitor intermediates via TLC and HPLC. Final purity ≥95% is achievable with column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Primary tools :

- NMR : and NMR to confirm the E-configuration (vinyl proton coupling constants ) and sulfonamide linkage ( for N–CH) .

- IR : Sulfonamide S=O stretches at 1150–1350 cm and NH bending at 1530–1580 cm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

Q. What purification strategies are effective for isolating (E)-isomers from potential (Z)-isomers or byproducts?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for high-resolution separation.

- Crystallization : Recrystallization from ethanol/water mixtures enhances stereochemical purity. Monitor crystal packing via X-ray diffraction to confirm E-configuration .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this sulfonamide?

- Approach : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

- Frontier molecular orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attack.

- Electrostatic potential maps : Identify regions of high electron density (e.g., sulfonamide oxygen) for hydrogen bonding .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Challenges :

- Disorder in the naphthalene ring : Common in bulky aromatic systems. Mitigate by collecting data at low temperature (100 K).

- Twinned crystals : Use SHELXL (TWIN/BASF commands) for refinement .

Q. How can researchers assess the biological activity of this compound, given its structural complexity?

- In vitro assays :

- Enzyme inhibition : Screen against dihydropteroate synthase (DHPS) using UV-Vis kinetics (IC determination).

- Cellular uptake : Fluorescence tagging (e.g., dansyl chloride) to track intracellular localization .

- SAR studies : Synthesize analogs with modified substituents (e.g., thiophene instead of phenyl) to correlate structure with activity .

Q. How should contradictory data between spectroscopic and crystallographic results be resolved?

- Case example : If NMR suggests a planar conformation but X-ray shows torsional strain in the ethenesulfonamide group:

- Re-examine crystal packing effects : Intermolecular forces (e.g., π-stacking) may distort geometry.

- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility .

Q. What role do solvent effects play in the stability and reactivity of this compound?

- Polar aprotic solvents (DMF, DMSO) : Stabilize sulfonamide via hydrogen bonding but may promote hydrolysis at elevated temperatures.

- Non-polar solvents (toluene) : Favor E-configuration retention but reduce solubility. Optimize using co-solvents (e.g., THF/water) .

Q. What methodologies enable enantiomeric resolution if chiral centers are introduced?

- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Derivatization : Form diastereomeric salts with (+)- or (−)-camphorsulfonic acid for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.